molecular formula C12H11BrF2N2 B15131339 4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole

Katalognummer: B15131339
Molekulargewicht: 301.13 g/mol
InChI-Schlüssel: NTUZUVTURFOSMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom, two fluorine atoms, and a benzyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the 3,4-difluorobenzyl group: This step involves the reaction of the brominated pyrazole with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets involved can vary, but studies often focus on its ability to inhibit or modulate specific biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-1-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole
  • 4-Bromo-1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole
  • 4-Bromo-1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

4-Bromo-1-(3,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H11BrF2N2

Molekulargewicht

301.13 g/mol

IUPAC-Name

4-bromo-1-[(3,4-difluorophenyl)methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C12H11BrF2N2/c1-7-12(13)8(2)17(16-7)6-9-3-4-10(14)11(15)5-9/h3-5H,6H2,1-2H3

InChI-Schlüssel

NTUZUVTURFOSMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)F)F)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.